3-(Pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride is a complex organic compound characterized by its unique bicyclic structure, which includes an azabicyclo framework and a pyridine moiety. This compound is of interest in medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.
The compound can be sourced from various chemical databases, including PubChem and BenchChem, where it is cataloged with specific identifiers and detailed descriptions of its properties and synthesis methods.
This compound falls under the category of azabicyclic compounds, specifically those containing nitrogen in their ring structure. It is classified as a bicyclic alkaloid derivative, which is significant in pharmaceutical chemistry for its potential therapeutic effects.
The synthesis of 3-(Pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride typically involves multiple steps, often starting from simpler precursors. A common synthetic route includes:
The synthesis may utilize various reagents, including bases and catalysts, to facilitate the formation of desired intermediates and products. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
The molecular structure of 3-(Pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride can be represented by its chemical formula . The structure features:
Key structural data includes:
3-(Pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride is capable of undergoing various chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The choice of solvent and reaction conditions plays a significant role in determining the outcome and selectivity of these transformations.
The mechanism of action for 3-(Pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride primarily involves its interaction with biological targets such as receptors or enzymes within cellular pathways:
Research into structure-activity relationships (SAR) has indicated that modifications to the azabicyclo framework or pyridine moiety can significantly alter biological activity, making this an area of active investigation in drug design.
Relevant data regarding solubility, melting points, and reactivity can be sourced from chemical databases .
3-(Pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride has several applications in scientific research:
Introduction to the Compound3-(Pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride (CAS: 1820704-09-3) is a synthetically engineered small molecule with the molecular formula C₁₂H₁₈Cl₂N₂O and a molecular weight of 277.19 g/mol [2] [10]. It features an 8-azabicyclo[3.2.1]octane core—a bridged bicyclic structure with nitrogen at the bridgehead position—linked via an ether oxygen to a pyridin-4-yl moiety. The compound exists as a dihydrochloride salt, enhancing its aqueous solubility and bioavailability [8]. Its structural complexity and modular design make it a versatile scaffold for targeting enzymes involved in inflammatory pathways, particularly N-acylethanolamine acid amidase (NAAA) .
Table 1: Key Identifiers of 3-(Pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane Dihydrochloride
Property | Value |
---|---|
CAS Number | 1820704-09-3 |
Molecular Formula | C₁₂H₁₈Cl₂N₂O |
Molecular Weight | 277.19 g/mol |
IUPAC Name | 3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane; dihydrochloride |
SMILES | C1CC2CC(CC1N2)OC3=CC=NC=C3.Cl.Cl |
Salt Form | Dihydrochloride |
Key Structural Features | Azabicyclo[3.2.1]octane core, pyridinyloxy ether linkage, protonated tertiary amine |
The 8-azabicyclo[3.2.1]octane scaffold is a pharmacophoric motif critical for binding to enzymatic pockets due to its three-dimensional rigidity and hydrogen-bonding capability. Early SAR studies focused on modifications at three key regions: (A) the heteroaromatic "head" (pyrazole or pyridine), (B) the azabicyclic core, and (C) the sulfonamide "tail" (Figure 1) . Key findings include:
Table 2: Impact of Structural Modifications on NAAA Inhibition
Modification Region | Structural Change | NAAA IC₅₀ (µM) | Activity Trend |
---|---|---|---|
Heteroaromatic (A) | 3,5-Dimethylpyrazole | 1.09 | Baseline |
Heteroaromatic (A) | 1,3-Dimethylpyrazole | >50 | 45-fold loss |
Core Substituent (B) | Unsubstituted azabicyclo[3.2.1]octane | 0.45 | Moderate |
Core Substituent (B) | endo-Ethoxymethyl | 0.042 | 10-fold gain |
Sulfonamide (C) | p-Trifluoromethylphenyl | 0.029 | 1.4-fold gain vs baseline |
Non-covalent inhibitors avoid irreversible target modification, reducing off-target risks. Optimization of this azabicyclic scaffold involved:
Table 3: Lead Optimization Milestones
Strategy | Chemical Approach | Outcome |
---|---|---|
Covalent to Non-Covalent | Replacement of β-lactone with pyrazole sulfonamide | Retained potency; reduced off-target effects |
Core Rigidification | Locking the amine in endo-configuration | 3-fold improved target residence time |
Polarity Modulation | endo-Ethoxymethyl installation | cLogP reduced by 0.9; solubility enhanced |
Hybrid Scaffold Design | Pyrazinyloxy head + optimized sulfonamide tail | IC₅₀ = 0.042 µM; LipE = 5.2 |
The pyridinyloxy group serves as a bioisostere for phenol or aniline moieties, balancing polarity and target interactions:
Table 4: Influence of Heterocyclic Substituents on Biochemical Activity
Heterocycle | Binding Interactions | NAAA IC₅₀ (µM) | Selectivity vs. FAAH |
---|---|---|---|
Pyridin-4-yloxy | H-bond with Arg142; π-stacking with Phe298 | 0.29 | >100-fold |
Pyrazin-2-yloxy | Additional H-bond with Asp145 backbone | 0.042 | >100-fold |
Phenyloxy | No H-bond capability | 5.6 | 10-fold |
Pyridazin-3-yloxy | Suboptimal dipole orientation | 0.87 | >100-fold |
Synergy with Azabicyclic Core: The pyridinyloxy group’s orientation complements the protonated tertiary amine of the azabicyclo[3.2.1]octane core. This ionization state facilitates salt-bridge formation with Asp150 in NAAA’s catalytic pocket, while the pyridine nitrogen stabilizes the complex via water-mediated hydrogen bonds [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1